molecular formula C20H21Cl B12614035 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene CAS No. 919301-30-7

2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B12614035
CAS No.: 919301-30-7
M. Wt: 296.8 g/mol
InChI Key: MCDIRUJNHIHTKY-UHFFFAOYSA-N
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Description

2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group attached to a methylidene bridge, which is further connected to a tetramethyl-substituted dihydroindene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a chloro-substituted benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
  • 2-[Iodo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
  • 2-[Fluoro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Uniqueness

The uniqueness of 2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene lies in its chloro-substituted phenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds.

Properties

CAS No.

919301-30-7

Molecular Formula

C20H21Cl

Molecular Weight

296.8 g/mol

IUPAC Name

2-[chloro(phenyl)methylidene]-1,1,3,3-tetramethylindene

InChI

InChI=1S/C20H21Cl/c1-19(2)15-12-8-9-13-16(15)20(3,4)18(19)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3

InChI Key

MCDIRUJNHIHTKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C1=C(C3=CC=CC=C3)Cl)(C)C)C

Origin of Product

United States

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